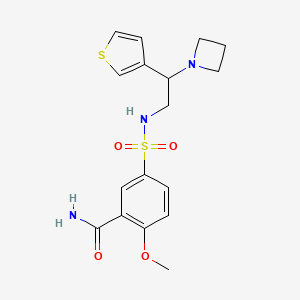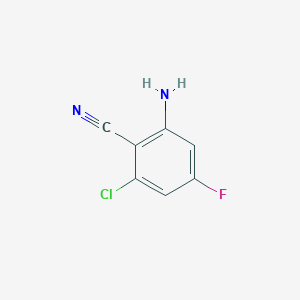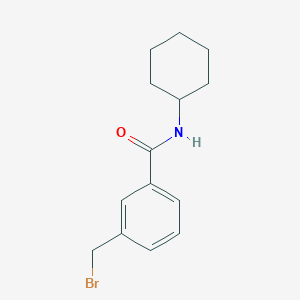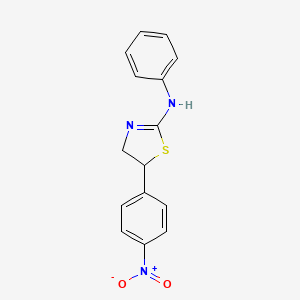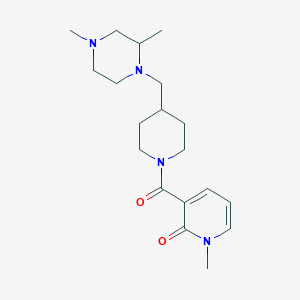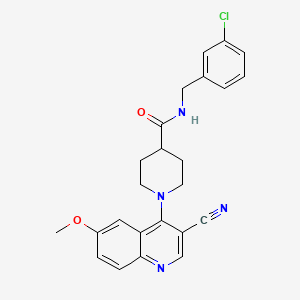
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential antibacterial and anticancer properties. These compounds typically feature a quinoline or quinazoline core, which is a structure known to interact with various biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of key intermediates. For instance, the synthesis of substituted 4-oxoquinoline-3-carboxylic acids involves the preparation of intermediates with a methyl group at the 8-position, which are then tested for antibacterial activity . Another related synthesis involves the preparation of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates through a sequence of reactions starting from appropriate amines and involving steps such as reaction with diethylethoxymethylenemalonate, thermal cyclization, ethylation, and Pd/C catalyzed reduction . These methods highlight the complexity and the precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a quinoline or quinazoline ring system, which is often substituted with various functional groups that can influence the compound's biological activity. For example, the presence of a methyl group or a fluoro substituent can significantly affect the compound's interaction with biological targets . The structure of these compounds is often confirmed using techniques such as NMR and X-ray crystallography, which provide detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include C-C and C-N bond formation, which are key steps in constructing the quinoline or quinazoline core. These reactions can be performed in water, highlighting an eco-friendly approach to synthesis . Additionally, the intramolecular cyclization reactions are crucial for forming the characteristic ring systems of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the ring systems can affect properties like solubility, stability, and reactivity. The substitution pattern on the ring system can also impact the compound's ability to penetrate cell membranes, which is important for its antibacterial and anticancer activities. The specific physical and chemical properties of "Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate" would need to be determined experimentally, but they are likely to be similar to those of related compounds described in the literature .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate and its derivatives exhibit significant antimicrobial properties. Patel and Patel (2010) synthesized compounds from a similar molecular structure that demonstrated potent antifungal and antibacterial activities, suggesting the potential of these compounds in treating microbial infections (Patel & Patel, 2010). Additionally, Desai, Dodiya, and Shihora (2011) reported on compounds with a clubbed quinazolinone and 4-thiazolidinone structure showing effective antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
The compound's derivatives have been explored for their potential anticancer properties. Gaber et al. (2021) synthesized derivatives to test against the breast cancer MCF-7 cell line, revealing significant anticancer activity in certain compounds, implying the compound's relevance in cancer research (Gaber et al., 2021).
Anticonvulsant Agents
Some derivatives of the compound have been synthesized and tested for anticonvulsant activity. Archana, Srivastava, and Kumar (2002) developed derivatives showing promise as potential anticonvulsant agents, indicating a potential application in treating neurological disorders (Archana, Srivastava, & Kumar, 2002).
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c1-31-20-5-6-22-21(12-20)23(18(13-26)15-27-22)29-9-7-17(8-10-29)24(30)28-14-16-3-2-4-19(25)11-16/h2-6,11-12,15,17H,7-10,14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFACRLOQKKCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


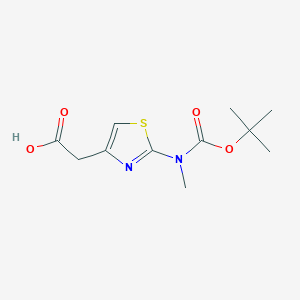
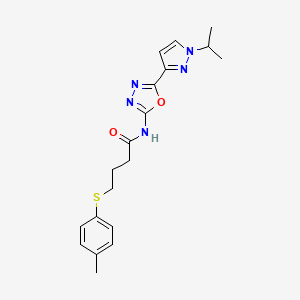
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)



